N-[2-(furan-3-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide
Description
N-[2-(furan-3-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide is a complex organic compound that features a furan ring, an isoquinoline moiety, and a methoxybenzamide group
Properties
IUPAC Name |
N-[2-(furan-3-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-20-5-3-2-4-19(20)21(25)23-18-7-6-15-8-10-24(13-17(15)12-18)22(26)16-9-11-28-14-16/h2-7,9,11-12,14H,8,10,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIMGXBSKDPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=COC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan-3-carbonyl intermediate through nitration, oxidation, and esterification reactions . The isoquinoline moiety can be introduced via cyclization reactions involving appropriate precursors . The final step involves coupling the furan-3-carbonyl intermediate with the isoquinoline derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
N-[2-(furan-3-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[2-(furan-3-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide exerts its effects involves interactions with various molecular targets. The furan ring can participate in redox reactions, while the isoquinoline moiety can interact with enzymes and receptors . The methoxybenzamide group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-methoxybenzamide: Similar structure but with a different position of the furan ring.
N-(furan-3-carbonyl)-2-methoxybenzamide: Lacks the isoquinoline moiety.
N-(furan-3-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-benzamide: Lacks the methoxy group.
Uniqueness
N-[2-(furan-3-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide is unique due to the combination of its furan, isoquinoline, and methoxybenzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
